

# The Role of GPR110 (ADGRF1) in Prostate Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB-110    |           |
| Cat. No.:            | B10772786 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan receptor that has emerged as a significant player in the progression of several cancers, including prostate adenocarcinoma. This technical guide synthesizes the current understanding of GPR110's role in prostate cancer, detailing its expression profile, putative signaling pathways, and its impact on key tumorigenic processes such as cell migration and invasion. This document provides researchers with a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades potentially governed by GPR110, highlighting its promise as a therapeutic target and a prognostic biomarker in prostate cancer.

## Introduction

Prostate cancer remains a leading cause of cancer-related mortality in men worldwide. The progression from localized disease to metastatic castration-resistant prostate cancer (mCRPC) is a complex process driven by a host of genetic and signaling alterations. G-protein coupled receptors (GPCRs) are increasingly recognized as critical mediators of prostate cancer progression, influencing cell proliferation, survival, and metastasis. GPR110 is an orphan GPCR, meaning its endogenous ligand is yet to be definitively identified. However, compelling evidence points to its role as an oncogene in various malignancies.[1][2] Studies have demonstrated its overexpression in prostate cancer, suggesting a functional role in the



disease's advancement.[2][3] This guide provides an in-depth examination of the molecular mechanisms and cellular consequences of GPR110 activity in the context of prostate cancer.

## **GPR110 Expression in Prostate Cancer**

Quantitative analysis of GPR110 expression has consistently shown its upregulation in prostate cancer tissues compared to benign prostatic hyperplasia and normal prostate tissue.[1] This differential expression underscores its potential as a diagnostic and prognostic marker.

**Ouantitative Data on GPR110 Expression** 

| Tissue/Cell Line                               | Method                        | Finding                                                               | Reference |
|------------------------------------------------|-------------------------------|-----------------------------------------------------------------------|-----------|
| Prostate<br>Adenocarcinoma<br>Tissue           | Immunohistochemistry<br>(IHC) | 59% (17 of 29) of<br>tissue cores showed<br>GPR110<br>overexpression. | [2][3]    |
| PC-3 (Prostate<br>Adenocarcinoma Cell<br>Line) | Quantitative PCR<br>(qPCR)    | High expression of GPR110.                                            | [3]       |
| LNCaP (Prostate<br>Carcinoma Cell Line)        | Quantitative PCR (qPCR)       | Weakly positive for GPR110 expression.                                | [3]       |
| DU145 (Prostate<br>Carcinoma Cell Line)        | Quantitative PCR (qPCR)       | Negative for GPR110 expression.                                       | [3]       |

## **GPR110 Signaling Pathways in Cancer**

While the definitive signaling pathway of GPR110 in prostate cancer is still under investigation, studies in other cancers, particularly breast cancer, have provided significant insights into its potential mechanisms of action. These findings suggest that GPR110 can couple to multiple G-protein subtypes, initiating downstream cascades that are known to be pivotal in cancer progression.

## Putative Gαs/cAMP Signaling

In HER2+ breast cancer cells, GPR110 has been shown to co-immunoprecipitate with Gas subunits, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] The Gas/cAMP



pathway is a well-established signaling axis in prostate cancer, influencing cell proliferation and survival.[5]





Click to download full resolution via product page

GPR110 activation may stimulate  $G\alpha s$ , leading to cAMP production.

## Potential Gαq/PLC and Rho GTPase Signaling

Evidence from breast cancer studies also indicates that GPR110 can couple with Gαq proteins, which would activate the phospholipase C (PLC) pathway.[1][4] Furthermore, GPCRs are known regulators of Rho GTPases, which are critical for cell migration and invasion.[6][7] The Rho GTPase family, including RhoA, Rac1, and Cdc42, orchestrates the cytoskeletal rearrangements necessary for cell motility.[6][8] In prostate cancer, the Rho-associated kinase (ROCK), a downstream effector of RhoA, promotes proliferation and migration.[9][10]



#### Hypothesized GPR110-Rho GTPase Signaling Axis



Click to download full resolution via product page

GPR110 may influence cell motility via Rho GTPase signaling.



# Role of GPR110 in Prostate Cancer Cell Migration and Invasion

The metastatic cascade, a hallmark of aggressive prostate cancer, is heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues.[11] Several studies have implicated GPR110 in promoting these processes in various cancers.[1][10] While direct quantitative data for prostate cancer is limited, the established role of GPR110 in cell motility in other cancers provides a strong rationale for its investigation in prostate cancer progression.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments to investigate the role of GPR110 in prostate cancer.

## Immunohistochemistry (IHC) for GPR110 in Prostate Tissue

Objective: To detect and semi-quantitatively analyze the expression and localization of GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.

#### Materials:

- FFPE prostate tissue sections (4-5 μm)
- Xylene and graded ethanol series
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Primary antibody: Rabbit anti-GPR110
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB chromogen substrate kit
- · Hematoxylin counterstain
- · Mounting medium



#### Protocol:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 minutes), 70%
    (2 minutes).
  - · Rinse in distilled water.
- Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval solution.
  - Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  - Allow slides to cool to room temperature.
- Blocking and Staining:
  - Wash slides with PBS.
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Wash with PBS.
  - Block non-specific binding with 5% normal goat serum for 1 hour.
  - Incubate with primary anti-GPR110 antibody overnight at 4°C.
  - Wash with PBS (3 x 5 minutes).
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash with PBS (3 x 5 minutes).
- Detection and Counterstaining:

## Foundational & Exploratory





- Apply DAB substrate and incubate until desired stain intensity develops.
- · Rinse with distilled water.
- Counterstain with hematoxylin.
- Dehydrate through a graded ethanol series and clear in xylene.
- Mounting and Analysis:
  - Mount coverslips using mounting medium.
  - Analyze staining intensity and distribution under a light microscope. Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).





Click to download full resolution via product page

Workflow for GPR110 detection in prostate tissue by IHC.



## Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA

Objective: To quantify the relative expression levels of GPR110 mRNA in prostate cancer cell lines.

#### Materials:

- Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
- RNA extraction kit (e.g., TRIzol, RNeasy)
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- GPR110-specific primers
- Housekeeping gene primers (e.g., GAPDH, ACTB)
- qPCR instrument

#### Protocol:

- RNA Extraction:
  - Harvest cells and extract total RNA according to the manufacturer's protocol.
  - Assess RNA quality and quantity using a spectrophotometer.
- · cDNA Synthesis:
  - Reverse transcribe 1-2 μg of total RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup:
  - Prepare a reaction mix containing qPCR master mix, forward and reverse primers for GPR110 or the housekeeping gene, and cDNA template.



- Run the reaction in a qPCR instrument with the following typical cycling conditions:
  - Initial denaturation: 95°C for 10 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
- Data Analysis:
  - Determine the cycle threshold (Ct) values for GPR110 and the housekeeping gene.
  - $\circ$  Calculate the relative expression of GPR110 using the  $\Delta\Delta$ Ct method.

## **Boyden Chamber (Transwell) Invasion Assay**

Objective: To assess the effect of GPR110 expression on the invasive potential of prostate cancer cells.

#### Materials:

- Prostate cancer cells (with GPR110 knockdown or overexpression)
- Boyden chamber inserts (8 μm pore size)
- Matrigel
- Serum-free and serum-containing cell culture medium
- Cotton swabs
- Crystal violet staining solution
- Microscope

#### Protocol:



#### Insert Preparation:

- Thaw Matrigel on ice and dilute with cold, serum-free medium.
- Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.

#### Cell Seeding:

- Harvest and resuspend cells in serum-free medium.
- Seed cells into the upper chamber of the Matrigel-coated inserts.

#### Invasion:

- Add serum-containing medium (as a chemoattractant) to the lower chamber.
- Incubate for 24-48 hours to allow for cell invasion.
- · Staining and Quantification:
  - Remove non-invading cells from the top of the insert with a cotton swab.
  - Fix the invading cells on the bottom of the membrane with methanol.
  - Stain the invading cells with crystal violet.
  - Count the number of stained cells in several random fields under a microscope.
  - Alternatively, the stain can be eluted and the absorbance measured for a more quantitative result.





Click to download full resolution via product page

Workflow for assessing prostate cancer cell invasion.



## **Therapeutic Implications and Future Directions**

The overexpression of GPR110 in prostate cancer and its putative role in driving key oncogenic processes make it an attractive therapeutic target.[2][3] The development of small molecule inhibitors or monoclonal antibodies that can modulate GPR110 activity could offer a novel therapeutic avenue for patients with advanced prostate cancer.

#### Future research should focus on:

- Ligand Identification: Uncovering the endogenous ligand(s) for GPR110 will be crucial for a complete understanding of its activation and signaling.
- Prostate-Specific Signaling: Elucidating the precise downstream signaling pathways of GPR110 in prostate cancer cells is a critical next step.
- In Vivo Validation: Utilizing patient-derived xenograft (PDX) models to validate the role of GPR110 in prostate cancer progression and metastasis in a more clinically relevant setting.
- Clinical Correlation: Correlating GPR110 expression levels with clinical outcomes in large patient cohorts to establish its prognostic value.

## Conclusion

GPR110 is a promising, yet understudied, molecule in the landscape of prostate cancer biology. Its consistent overexpression in tumors and its potential to drive cell migration and invasion highlight its significance in disease progression. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of GPR110 action and for the development of novel therapeutic strategies targeting this orphan receptor in prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the roles of cAMP signalling in the progression of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of Rho GTPases in Human Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho GTPases as therapeutic targets in cancer (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Rho GTPase activity at the leading edge of migrating cells by p190RhoGAP
  PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistin Induces Migration and Invasion in PC3 Prostate Cancer Cells: Role of Extracellular Vesicles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of GPR110 (ADGRF1) in Prostate Cancer Progression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772786#role-of-gpr110-in-prostate-cancer-progression]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com